Cas no 63407-54-5 ((2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol)

63407-54-5 structure
Nome del prodotto:(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol
Numero CAS:63407-54-5
MF:C14H20O5S
MW:300.370603561401
MDL:MFCD00467904
CID:517254
PubChem ID:24898569
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol Proprietà chimiche e fisiche
Nomi e identificatori
-
- b-D-Galactopyranoside,2-phenylethyl 1-thio-
- 2-Phenylethyl β-D-thiogalactoside
- 2-PHENYLETHYL-BETA-D-THIOGALACTOSIDE
- 2-Phenylethyl-β-D-thiogalactoside
- PETG
- 2-PHENYLETHYL SS-D-THIOGALACTOSIDE
- PETGLC
- PHENETHYL-1-THIO-GLUCOSIDE
- PHENYLETHYL-B-D-THIO-GALACTOSIDE
- PHENYLETHYL-THIOGAL
- (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol
- 63407-54-5
- (2R,3R,4S,5R,6S)-2-(HYDROXYMETHYL)-6-[(2-PHENYLETHYL)SULFANYL]OXANE-3,4,5-TRIOL
- A-D-Galactopyranoside, 2-phenylethyl 1-thio-
- 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside
- MFCD00467904
- 800376-82-3
- (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenethylthio)tetrahydro-2H-pyran-3,4,5-triol
- PTQ
- 2-Phenylethyl beta-D-thiogalactoside
- Q27464580
- 2-Phenylethyl beta -D-thiogalactoside
- A-D-thiogalactoside
- HY-137201
- SCHEMBL1131614
- 2-Phenylethyl-I(2)-D-thiogalactoside
- CS-0137031
- BATE-D-Galactopyranoside, 2-phenylethyl 1-thio-
- (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol
- 2-Phenylethyl 1-thio-beta-D-glucopyranoside
- 2-Phenylethyl
-
- MDL: MFCD00467904
- Inchi: InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14-/m1/s1
- Chiave InChI: RXWGJLGIKBAPBK-MBJXGIAVSA-N
- Sorrisi: C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@H]([C@@H](CO)S2)O)O)O
Proprietà calcolate
- Massa esatta: 300.10300
- Massa monoisotopica: 300.103
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 285
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.7
- Superficie polare topologica: 90.2
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Solido bianco.
- Densità: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 100 °C
- Punto di ebollizione: 539.7±50.0 °C at 760 mmHg
- Punto di infiammabilità: 280.2±30.1 °C
- Indice di rifrazione: 1.637
- Solubilità: Leggermente solubile (7,8 g/l) (25°C),
- PSA: 115.45000
- LogP: -0.23780
- Solubilità: Leggermente solubile in acqua.
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
-
Dichiarazione di avvertimento:
P264Pulire accuratamente dopo il trattamento
P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva
P305Se entra negli occhi
P351Sciacquare attentamente con acqua per alcuni minuti
P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare
P337Se l'irritazione oculare persiste
P313Ottenere consiglio medico/cure - WGK Germania:3
- Istruzioni di sicurezza: S22-S24/25
- CODICI DEL MARCHIO F FLUKA:3-10
- Condizioni di conservazione:Temperatura di conservazione 2-8 ° C
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031764-50mg |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol |
63407-54-5 | 98% | 50mg |
¥1236 | 2024-05-22 | |
eNovation Chemicals LLC | D964456-250mg |
2-Phenylethyl-beta-D-thiogalactoside |
63407-54-5 | 98% | 250mg |
$105 | 2024-06-06 | |
eNovation Chemicals LLC | D964456-5g |
2-Phenylethyl-beta-D-thiogalactoside |
63407-54-5 | 98% | 5g |
$1050 | 2024-06-06 | |
eNovation Chemicals LLC | D964456-1g |
2-Phenylethyl-beta-D-thiogalactoside |
63407-54-5 | 98% | 1g |
$230 | 2024-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-QY532-10mg |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol |
63407-54-5 | 98% | 10mg |
¥405.0 | 2022-02-28 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P4902-50MG |
2-Phenylethyl β-D-thiogalactoside |
63407-54-5 | 50MG |
¥1319.7 | 2022-02-22 | ||
abcr | AB525939-250mg |
PETG; . |
63407-54-5 | 250mg |
€126.60 | 2024-08-02 | ||
abcr | AB525939-5g |
PETG; . |
63407-54-5 | 5g |
€1075.70 | 2024-08-02 | ||
A2B Chem LLC | AG65327-100mg |
2-Phenylethyl-beta-D-thiogalactoside |
63407-54-5 | 98% | 100mg |
$34.00 | 2023-12-30 | |
Ambeed | A654523-250mg |
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenethylthio)tetrahydro-2H-pyran-3,4,5-triol |
63407-54-5 | 98% | 250mg |
$43.0 | 2025-02-28 |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol Letteratura correlata
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
63407-54-5 ((2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol) Prodotti correlati
- 2171883-35-3(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}pentanoic acid)
- 862977-69-3(3-(2-bromobenzamido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide)
- 35854-46-7(3-Phenylimidazo1,5-apyridine)
- 1353965-73-7(tert-Butyl 4-((2-((2-chlorobenzyl)(ethyl)amino)-2-oxoethyl)(methyl)amino)piperidine-1-carboxylate)
- 2229309-64-0(2-1-(3,5-difluorophenyl)cyclopropyl-2-methoxyacetic acid)
- 1516596-37-4(2-chloro-4-(pyridine-3-carbonyl)pyridine)
- 138227-62-0(1-BOC-4-(4-nitrophenoxy)piperidine)
- 2228442-15-5(1-(3-chloro-4-fluorophenyl)-3,3-difluorocyclobutan-1-amine)
- 1159511-81-5(5-bromo-1,6-dimethyl-indazole)
- 1805175-55-6(Methyl 4-chloro-2-(difluoromethyl)-3-nitropyridine-6-acetate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:63407-54-5)(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)tetrahydropyran-3,4,5-triol

Purezza:99%
Quantità:5g
Prezzo ($):618.0